Boc-Cys(tBu)-OH
CAS No.: 56976-06-8
Cat. No.: VC21542470
Molecular Formula: C12H23NO4S
Molecular Weight: 277,37 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 56976-06-8 |
---|---|
Molecular Formula | C12H23NO4S |
Molecular Weight | 277,37 g/mole |
IUPAC Name | (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
Standard InChI Key | OGARKMDCQCLMCS-QMMMGPOBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)C)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |
Chemical Identity and Structural Characteristics
Basic Identification
Boc-Cys(tBu)-OH is formally known as (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, a protected derivative of the amino acid L-cysteine . The compound is characterized by specific identifiers that enable its unambiguous recognition in scientific and commercial contexts.
Table 2.1: Key Identifiers of Boc-Cys(tBu)-OH
Parameter | Value |
---|---|
CAS Registry Number | 56976-06-8 |
Molecular Formula | C₁₂H₂₃NO₄S |
Molecular Weight | 277.38 g/mol |
PubChem CID | 11288930 |
Create Date | 2006-10-26 |
Last Modified | 2025-04-05 |
The compound features several common synonyms in scientific literature, including Boc-S-tert-butyl-L-cysteine and N-[(1,1-dimethylethoxy)carbonyl]-S-(1,1-dimethylethyl)-L-cysteine . These alternative nomenclatures reflect different conventions for describing the same chemical entity across various research fields.
Structural Elements and Configuration
Boc-Cys(tBu)-OH possesses a distinct structural arrangement featuring multiple functional groups organized around the chiral center inherent to L-cysteine. The compound's structure includes:
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A tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino nitrogen
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A tert-butyl thioether linkage protecting the side chain thiol group
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A free carboxylic acid functionality
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A stereogenic carbon center with R configuration at position 2
The structural arrangement can be represented by the canonical SMILES notation: CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O . This configuration ensures the amino acid maintains its L-stereochemistry, which is critical for its application in biologically active peptide synthesis.
Physical and Chemical Properties
The physical state of Boc-Cys(tBu)-OH is typically described as a light yellow liquid . Its chemical properties are defined by the presence of three key functional groups that influence its reactivity and solubility characteristics.
Table 2.2: Physical and Chemical Properties
Property | Description |
---|---|
Physical Appearance | Light yellow liquid |
Solubility | Soluble in organic solvents (DMSO, etc.) |
Storage Conditions | Recommended storage at -20°C (1 month) or -80°C (6 months) |
Chemical Stability | Stable under standard laboratory conditions; sensitive to strong acids (Boc deprotection) |
For laboratory applications, proper storage conditions are critical to maintaining the compound's integrity. After preparation in solution, the compound should be aliquoted to avoid repeated freeze-thaw cycles that could lead to degradation .
Preparation and Synthetic Methodologies
Synthetic Routes
The synthesis of Boc-Cys(tBu)-OH typically involves a sequential protection strategy starting with L-cysteine. The process generally follows two key steps: protection of the amino group followed by protection of the thiol side chain.
The primary synthetic pathway involves:
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Amino group protection: Reaction of L-cysteine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate to introduce the Boc protecting group.
-
Thiol protection: Reaction of the Boc-protected intermediate with tert-butyl chloride in the presence of a base like triethylamine to introduce the tert-butyl thioether functionality.
This sequential protection strategy ensures selective functionalization of the different reactive centers within the cysteine molecule, maximizing yield and purity of the final product.
Solution Preparation Guidelines
For research applications, precise solution preparation is essential. The following table provides guidance for preparing stock solutions at various concentrations:
Table 3.1: Solution Preparation Guide for Boc-Cys(tBu)-OH
Desired Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 3.6049 mL |
5 mM | 0.7210 mL |
10 mM | 0.3605 mL |
To enhance solubility during preparation, heating to 37°C followed by sonication is recommended. For optimal stability, stock solutions should be stored at -80°C and used within 6 months, or at -20°C and used within 1 month .
Mechanism of Action and Functional Applications
Role in Peptide Synthesis
Boc-Cys(tBu)-OH serves as a key building block in peptide synthesis, particularly in the creation of disulfide-rich peptides and proteins. Its primary function is to protect the reactive sites of cysteine during the sequential assembly of peptide chains.
The compound functions through specific mechanisms:
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The Boc group prevents unwanted peptide bond formation at the N-terminus during coupling reactions
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The tert-butyl thioether protects the highly reactive thiol group from oxidation and other side reactions
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The free carboxylic acid remains available for peptide bond formation with the N-terminus of another amino acid
This protection scheme enables controlled, directional peptide synthesis while preventing the formation of disulfide bridges until specifically desired in the synthetic process.
Applications in Biochemical Research
The applications of Boc-Cys(tBu)-OH extend beyond basic peptide synthesis to include:
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Synthesis of complex disulfide-rich peptides with defined folding patterns
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Semisynthesis of proteins requiring specific cysteine positioning
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Peptide and protein labeling for in vitro and in vivo studies
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Preparation of cysteine-containing therapeutic peptides
The compound is particularly valuable in the synthesis of peptides where precise control of cysteine reactivity is essential for obtaining the correct disulfide bonding pattern, which is often critical for biological activity.
Chemical Reactivity and Transformation
Characteristic Reactions
Boc-Cys(tBu)-OH undergoes several characteristic reactions that are relevant to its use in peptide chemistry and other applications:
Table 5.1: Key Reaction Types of Boc-Cys(tBu)-OH
Reaction Type | Description | Reagents |
---|---|---|
Deprotection | Removal of Boc protecting group | Trifluoroacetic acid (TFA) |
Deprotection | Removal of tert-butyl thioether | Piperidine |
Peptide Coupling | Formation of peptide bonds | Various coupling reagents (HBTU, HATU, EDC/HOBt) |
Substitution | Nucleophilic reactions at thiol (after deprotection) | Alkyl halides, electrophiles |
Oxidation | Formation of disulfides or sulfonic acids | Hydrogen peroxide, oxidizing agents |
The selective deprotection capabilities enable stepwise synthesis strategies where either the amino or thiol group can be selectively revealed and functionalized depending on the synthetic requirements.
Stability Considerations
Understanding the stability profile of Boc-Cys(tBu)-OH is crucial for its effective utilization in research settings. The compound exhibits:
-
Sensitivity to acidic conditions, which can cleave the Boc protecting group
-
Relative stability to basic conditions, though prolonged exposure to strong bases should be avoided
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Resistance to oxidation due to the tert-butyl protection of the thiol group
-
Thermal stability under normal laboratory conditions, but degradation may occur at elevated temperatures
These stability considerations inform proper handling, storage, and reaction planning when working with this protected amino acid.
Comparative Analysis with Related Compounds
Comparative Protection Strategies
Boc-Cys(tBu)-OH represents one of several protection strategies for cysteine in peptide synthesis. A comparative analysis with alternative protection schemes provides valuable context:
Table 6.1: Comparison of Protected Cysteine Derivatives
Protected Derivative | Amino Protection | Thiol Protection | Acid Deprotection | Base Deprotection |
---|---|---|---|---|
Boc-Cys(tBu)-OH | Boc | tert-butyl | Sensitive (amino) | Sensitive (thiol) |
Fmoc-Cys(Trt)-OH | Fmoc | Trityl | Resistant | Sensitive (amino) |
Boc-Cys(Acm)-OH | Boc | Acetamidomethyl | Sensitive (amino) | Resistant |
Fmoc-Cys(StBu)-OH | Fmoc | tert-butylthio | Resistant | Sensitive (amino) |
This comparison highlights the orthogonal protection schemes available for cysteine, enabling selection of the appropriate derivative based on specific synthetic requirements and deprotection conditions in a particular synthetic strategy.
Structure-Activity Relationships
The specific structural features of Boc-Cys(tBu)-OH directly influence its performance in peptide synthesis and other applications:
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The bulky tert-butyl group on the thiol provides excellent steric protection against side reactions
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The Boc group offers reliable protection of the alpha-amino group that is orthogonal to many other protecting groups
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The presence of both protecting groups maintains the solubility of the compound in organic solvents commonly used in peptide synthesis
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The preserved stereochemistry at the alpha carbon ensures compatibility with natural L-amino acid incorporation
These structure-activity relationships inform the selection of Boc-Cys(tBu)-OH for specific applications in peptide chemistry and biochemical research.
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